1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine
Description
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a trifluoromethylthio (-SCF₃) group at the para position and an ethoxy (-OCH₂CH₃) group at the meta position of the phenyl ring. The trifluoromethylthio group is notable for its strong electron-withdrawing properties and metabolic stability, while the ethoxy substituent contributes steric bulk and modulates electronic effects.
Properties
Molecular Formula |
C9H11F3N2OS |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3-ethoxy-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-7-5-6(14-13)3-4-8(7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
DJXCWNBYFHJOBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-ethoxy-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethylthio vs. Other Electron-Withdrawing Groups
The trifluoromethylthio group in the target compound distinguishes it from analogs bearing nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl (-SO₂) groups. For example:
- 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine derivatives (): The nitro group enhances electrophilicity but may reduce metabolic stability compared to -SCF₃, which combines electron withdrawal with lipophilicity and resistance to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
